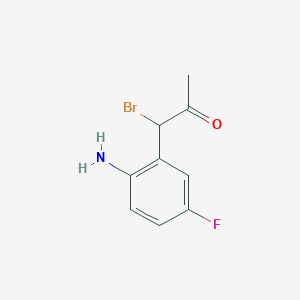
1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a fluorine atom at the 5-position, and the carbonyl group is substituted with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-5-fluorophenyl)ethanone, followed by the introduction of the propanone moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes:
- Dissolving 1-(2-Amino-5-fluorophenyl)ethanone in an appropriate solvent such as dichloromethane.
- Adding the brominating agent slowly while maintaining the reaction temperature.
- Purifying the product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2-Amino-5-fluorophenyl)-1-propanol.
Oxidation: Formation of 1-(2-Nitro-5-fluorophenyl)-1-bromopropan-2-one.
Scientific Research Applications
1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and fluorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The bromopropanone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-fluorophenyl)ethanone: Lacks the bromopropanone moiety, making it less reactive in certain substitution reactions.
1-(2-Amino-4-fluorophenyl)-1-bromopropan-2-one: The fluorine atom is at a different position, which can affect its chemical reactivity and biological activity.
1-(2-Amino-5-chlorophenyl)-1-bromopropan-2-one: Substitution of fluorine with chlorine can alter its electronic properties and reactivity.
Uniqueness
1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, combined with the bromopropanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
1-(2-amino-5-fluorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,12H2,1H3 |
InChI Key |
FKZZUHHHVQLJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















